Trimethyl-[10-(trimethylazaniumyl)decyl]azanium;iodide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1420-40-2 |
|---|---|
Molecular Formula |
C16H38IN2+ |
Molecular Weight |
385.39 g/mol |
IUPAC Name |
trimethyl-[10-(trimethylazaniumyl)decyl]azanium iodide |
InChI |
InChI=1S/C16H38N2.HI/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6;/h7-16H2,1-6H3;1H/q+2;/p-1 |
InChI Key |
NHMSUPHQUHLGDN-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[I-] |
Appearance |
Solid powder |
Other CAS No. |
1420-40-2 |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
156-74-1 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(DM)Br2 decamethonium decamethonium bromide decamethonium dibromide decamethonium dichloride decamethonium dihydroxide decamethonium diiodide decamethonium dipricrate decamethonium iodide decamethylenebis(trimethylammonium)bromide |
Origin of Product |
United States |
Historical Foundations and Pharmacological Classification of Decamethonium Iodide Research
Early Investigations into Neuromuscular Transmission Blocking Agents
The paralytic properties of curare, a substance derived from South American plants, were known to indigenous populations for centuries and observed by early explorers. aneskey.commhmedical.comresearchgate.net Scientific investigation began to unravel its mechanism of action in the 19th century. Claude Bernard's experiments in 1846 were pivotal, demonstrating that curare acted at the neuromuscular junction, the site where nerve meets muscle, rather than directly on the nerve or muscle itself. aneskey.comresearchgate.netmhmedical.comresearchgate.netnih.gov Further research in the 1930s, particularly by Henry Dale and colleagues, identified acetylcholine (B1216132) as the neurotransmitter at the neuromuscular junction and clarified that curare blocked the action of acetylcholine at its receptors. aneskey.com The isolation of d-tubocurarine as the active alkaloid from curare in the 1930s provided a specific compound for further study. researchgate.netresearchgate.netremedypublications.com
Introduction and Characterization within the Methonium Compound Series
Building upon the understanding of acetylcholine's role and the structure of compounds like d-tubocurarine, researchers began synthesizing novel compounds with potential neuromuscular blocking activity. bris.ac.uk The methonium compound series, characterized by polymethylene chains connecting quaternary ammonium (B1175870) groups, emerged from this research. bris.ac.uknih.gov Harry Raymond Ing and Richard B. Barlow were interested in diquaternary compounds, hypothesizing that the distance between two quaternary groups might be crucial for curare-like activity, inspired by the structure of d-tubocurarine. bris.ac.uk Independently, William Paton and Eleanor Zaimis also investigated this series. remedypublications.combris.ac.uknih.govoup.comrcp.ac.uk
Decamethonium (B1670452) iodide, specifically the compound with a ten-carbon chain (C10) between the quaternary nitrogen atoms, was synthesized and characterized within this series. oup.commedtigo.comncats.iojapsonline.com Research by Paton and Zaimis highlighted decamethonium iodide as a potent substance with neuromuscular blocking properties. nih.govoup.com
Pharmacological Categorization as a Depolarizing Neuromuscular Blocking Agent
Decamethonium iodide was pharmacologically categorized as a depolarizing neuromuscular blocking agent. medtigo.comdrugbank.comnih.govderangedphysiology.comwikipedia.orgmedkoo.commedchemexpress.com This classification is based on its mechanism of action at the neuromuscular junction. Unlike other blocking agents that compete with acetylcholine for receptor binding without activating the receptor, decamethonium iodide binds to nicotinic acetylcholine receptors on the motor endplate and acts as an agonist, causing depolarization of the muscle fiber membrane. medtigo.comdrugbank.comderangedphysiology.commedchemexpress.comontosight.aitaylorandfrancis.com
However, unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, decamethonium iodide is more resistant to degradation by this enzyme. drugbank.comwikipedia.org This sustained binding and activation lead to prolonged depolarization of the motor endplate. drugbank.comwikipedia.orgontosight.aitaylorandfrancis.com The persistent depolarization renders the muscle fiber unresponsive to subsequent nerve impulses, resulting in muscle paralysis. drugbank.comderangedphysiology.comwikipedia.orgmedchemexpress.com This sustained depolarization is characteristic of a Phase I block. taylorandfrancis.com
Detailed research findings on the interaction of decamethonium with the neuromuscular junction include studies on its uptake at the end-plate region and its effect on membrane permeability. ncats.io For instance, studies in rat diaphragms immersed in solutions containing potassium demonstrated that the maximum uptake of labeled decamethonium occurred at the end-plate region. ncats.io
Here is a table summarizing key characteristics related to its mechanism:
| Characteristic | Description |
| Target Receptor | Nicotinic acetylcholine receptor (nAChR) |
| Action at Receptor | Agonist |
| Initial Effect on Motor Endplate | Depolarization |
| Effect on Muscle Fiber Responsiveness | Becomes unresponsive to further stimulation due to sustained depolarization |
| Degradation by Acetylcholinesterase | More resistant than acetylcholine |
Mechanistic Elucidation of Decamethonium Iodide at the Neuromuscular Junction
Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Decamethonium (B1670452) iodide interacts with nAChRs, mimicking the action of the endogenous neurotransmitter acetylcholine (ACh). drugbank.comhmdb.camedchemexpress.com This interaction is central to its function as a neuromuscular blocking agent. drugbank.comderangedphysiology.comhmdb.caupums.ac.in
Agonistic Properties and Receptor Activation
Decamethonium iodide acts as an agonist at muscle-type nAChRs. drugbank.comderangedphysiology.comhmdb.camedchemexpress.comprobes-drugs.orgnih.govcaymanchem.com Upon binding to the receptor, it causes the associated ion channel to open, leading to an influx of ions, primarily sodium, across the post-synaptic membrane. derangedphysiology.comhmdb.caupums.ac.in This influx of positive ions results in depolarization of the motor end plate. drugbank.comderangedphysiology.comhmdb.caupums.ac.in
Characterization as a Partial Agonist
While decamethonium iodide activates nAChRs, it is characterized as a partial agonist. drugbank.comhmdb.caupums.ac.inmedchemexpress.comprobes-drugs.orgnih.govcaymanchem.comnih.gov This means that even at saturating concentrations, it may not elicit the maximal possible response achievable by a full agonist like acetylcholine. nih.gov Research has indicated that decamethonium has a low efficacy at the nicotinic acetylcholine receptor. nih.gov
Receptor Binding Kinetics and Efficacy
Studies have investigated the binding kinetics and efficacy of decamethonium iodide at nAChRs. Decamethonium activates adult mouse muscle-type nAChRs expressed in Xenopus laevis oocytes with an EC50 value of 40 µM. caymanchem.com Its low efficacy suggests that while it binds to the receptor and causes activation, the magnitude of the resulting ion channel opening or subsequent events is less than that produced by a full agonist. nih.gov
Depolarization Block Induction at the Motor End Plate
The sustained interaction of decamethonium iodide with nAChRs leads to a persistent depolarization of the motor end plate membrane, a phenomenon known as depolarization block. derangedphysiology.comupums.ac.inmedchemexpress.comnih.govfishersci.cachem960.comnih.gov
Sustained Membrane Depolarization and its Physiological Consequences
Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, decamethonium is not readily degraded at the neuromuscular junction. drugbank.comhmdb.caupums.ac.in This leads to its prolonged presence at the receptor site, causing sustained depolarization of the motor end plate membrane. drugbank.comhmdb.caupums.ac.in This persistent depolarization renders the voltage-gated sodium channels in the surrounding muscle membrane unable to recover from inactivation, preventing the generation of new action potentials and thus inhibiting muscle contraction. derangedphysiology.comhmdb.caupums.ac.incambridge.org The physiological consequence is flaccid muscle paralysis. drugbank.comderangedphysiology.comhmdb.caupums.ac.in
Theoretical Models of Depolarizing Blockade (e.g., "Dual" Mechanism)
The mechanism of decamethonium iodide-induced neuromuscular blockade is often described by theoretical models, including the concept of a "dual" mechanism or Phase II block. Initially, decamethonium iodide binds to the nicotinic acetylcholine receptors, acting as a partial agonist and causing depolarization of the motor endplate. drugbank.comderangedphysiology.comupums.ac.in This initial depolarization can sometimes lead to transient muscle fasciculations before the onset of paralysis. jaypeedigital.com
The sustained presence of decamethonium iodide at the receptor site, due to its slower metabolism compared to acetylcholine, prevents the repolarization of the motor endplate. drugbank.comjaypeedigital.com This prolonged depolarization inactivates the voltage-gated sodium channels in the muscle membrane adjacent to the endplate, thereby preventing the propagation of an action potential and resulting in muscle paralysis. paans.org This phase is known as Phase I block. jaypeedigital.com
With prolonged exposure to decamethonium iodide, or at higher concentrations, the characteristics of the neuromuscular block can change, leading to the development of a Phase II block, also referred to as a "dual" block or desensitization block. jaypeedigital.compaans.org In this phase, the motor endplate membrane potential may partially recover, but the neuromuscular transmission remains blocked. jaypeedigital.compaans.org The exact mechanism underlying Phase II block is not fully understood, but it is thought to involve desensitization of the nicotinic acetylcholine receptors to acetylcholine. jaypeedigital.com The receptors become less responsive to agonist binding, even if the membrane potential is partially restored. jaypeedigital.com
Research findings have explored the characteristics of Phase I and Phase II block. For instance, studies involving train-of-four stimulation have shown different responses in Phase I and Phase II block, which helps in distinguishing between the two phases clinically. slideshare.net
Modulation of Ion Channel Activity
Decamethonium iodide's primary action involves the modulation of the nicotinic acetylcholine receptor, which is a ligand-gated ion channel. medchemexpress.commedchemexpress.comnih.gov Upon binding of an agonist like acetylcholine or decamethonium iodide, the channel undergoes a conformational change, leading to the opening of a pore that allows the passage of ions, primarily sodium and potassium, across the postsynaptic membrane. derangedphysiology.comnih.gov This ion flux results in the depolarization of the motor endplate. drugbank.comderangedphysiology.com
As a depolarizing blocker, decamethonium iodide effectively keeps the ion channel in an open or desensitized state for a prolonged period. upums.ac.injaypeedigital.com This persistent activation or desensitization prevents the channel from returning to its resting state and responding to further acetylcholine signals. upums.ac.injaypeedigital.com
Studies using techniques like equilibrium dialysis and ion flux measurements have been instrumental in understanding the interaction of decamethonium iodide with the nicotinic acetylcholine receptor and its effect on ion channel activity. nih.govmdpi.com These studies have demonstrated that decamethonium iodide binds to the receptor and can displace other ligands, indicating a direct interaction at or near the acetylcholine binding site. nih.govmdpi.com
The modulation of ion channel activity by decamethonium iodide is central to its neuromuscular blocking effect. The sustained depolarization and subsequent inactivation of voltage-gated sodium channels are direct consequences of the prolonged activation or desensitization of the nAChR ion channel by decamethonium iodide. jaypeedigital.compaans.org
Research has also explored the structural aspects of the nicotinic acetylcholine receptor and how molecules like decamethonium iodide interact with it to modulate its function. japsonline.comresearchgate.net The distance between the two quaternary ammonium (B1175870) groups in bis-quaternary compounds like decamethonium is considered important for their interaction with the receptor. japsonline.comupums.ac.in
Table 1: Characteristics of Phase I and Phase II Neuromuscular Blockade
| Characteristic | Phase I Block (Depolarizing) | Phase II Block (Desensitizing/Dual) |
| Response to single twitch | Decreased but sustained | Decreased, fade may be present |
| Response to tetanus | Sustained | Unsustained (fade) |
| Train-of-Four (TOF) ratio | > 0.7 (no fade) | < 0.7 (fade present) |
| Post-tetanic potentiation | Absent | Present |
| Reversal by anticholinesterase | Potentiated (initially) | Partially or fully reversible (like non-depolarizing) |
| Muscle fasciculations | Often present during onset | Absent |
Note: This table summarizes general characteristics observed in experimental and clinical settings when distinguishing between Phase I and Phase II block, particularly in the context of depolarizing neuromuscular blockers. jaypeedigital.comslideshare.net
Structure Activity Relationship Sar Studies of Decamethonium Iodide and Analogs
Significance of Quaternary Ammonium (B1175870) Groups in Neuromuscular Blockade
The defining structural feature of decamethonium (B1670452) and related neuromuscular blocking drugs (NMBDs) is the presence of quaternary ammonium groups. hubbry.com These moieties are essential for the molecule's activity. Structurally analogous to acetylcholine (B1216132) (ACh), the endogenous neurotransmitter at the neuromuscular junction, these drugs feature at least one positively charged quaternary ammonium radical that binds to the nicotinic acetylcholine receptor (nAChR). oup.comresearchgate.net
The positive charge of the nitrogen atoms is critical, as it is attracted to the anionic sites within the α-subunits of the postsynaptic nicotinic receptor. hubbry.comoup.com Decamethonium is a bisquaternary compound, meaning it possesses two of these charged centers. oup.com This bisquaternary nature is a significant factor in its high potency. Generally, compounds with two quaternary ammonium cations, like decamethonium, are more potent neuromuscular blockers than monoquaternary agents, which have only one such group. oup.com The presence of two cationic heads allows for a more stable, high-affinity interaction with the receptor, which has two primary ACh binding sites. hubbry.com This dual interaction is fundamental to the mechanism of action for many potent NMBDs.
Influence of Inter-Nitrogen Distance on Pharmacological Potency
A critical determinant of pharmacological potency in bisquaternary ammonium compounds is the distance separating the two cationic nitrogen centers. nih.gov Extensive research has demonstrated that an optimal inter-nitrogen distance is required for maximal neuromuscular blocking activity. In the series of polymethylene bis-trimethylammonium compounds, the peak of potency is achieved when ten methylene (B1212753) units separate the two quaternary heads, as is the case in decamethonium (often referred to as C10). nih.govnih.gov
Computational modeling and experimental data have provided precise measurements for these distances. For decamethonium, the lowest energy conformation results in an inter-nitrogen (or interonium) distance of approximately 14.03 Å. nih.gov This specific length is believed to correspond closely to the spacing between the two anionic binding sites on the nAChR, allowing the molecule to effectively bridge these sites. nih.gov Deviations from this optimal distance, either by shortening or lengthening the connecting chain, lead to a decrease in neuromuscular blocking potency. nih.gov
| Compound | Number of Methylene Units | Inter-Nitrogen Distance (Å) |
| Hexamethonium (B1218175) | 6 | 6.3 researchgate.net |
| Decamethonium | 10 | 9.5 researchgate.net - 14.03 nih.gov |
| Hexadecamethonium | 16 | 13.5 researchgate.net |
| This table presents the experimentally determined or computationally modeled distances between the two quaternary nitrogen atoms for various polymethylene bisquaternary ammonium compounds. Note the range for decamethonium, reflecting different measurement techniques. |
Exploration of Polymethylene Bisquaternary Ammonium Series
The structure-activity relationships of decamethonium are best understood in the context of the broader polymethylene bisquaternary ammonium series. Landmark pharmacological studies systematically investigated a series of these compounds, varying the number of methylene (-CH₂) groups in the chain connecting the two trimethylammonium heads. nih.gov This homologous series, often denoted as Cn where 'n' is the number of carbon atoms in the chain, revealed a clear relationship between chain length and pharmacological action. nih.govnih.gov
The research demonstrated that as the polymethylene chain length increases, the primary site of action shifts. Shorter chains tend to produce ganglion blockade, while longer chains result in neuromuscular blockade. nih.gov The peak activity for neuromuscular blockade was observed with the ten-carbon chain of decamethonium (C10). nih.govnih.gov Compounds with chains shorter or longer than ten carbons were found to be less potent at the neuromuscular junction. nih.gov For instance, the series investigated included compounds from C2 up to C18, with C10 consistently showing the most potent curariform action in relevant animal models. nih.govnih.gov This systematic exploration was pivotal in establishing the concept of an optimal chain length for potent neuromuscular blockade and highlighted decamethonium as the lead compound within this chemical class. nih.gov
Conformational Aspects and Receptor Fit Hypotheses
The three-dimensional shape, or conformation, of decamethonium and its analogs is crucial to their interaction with the nAChR. Despite the apparent flexibility of the ten-carbon polymethylene chain, studies have shown that these molecules strongly prefer a straight, extended conformation. nih.gov This linear and relatively rigid structure is considered key to its neuromuscular blocking potency. nih.gov
The "receptor fit" hypothesis posits that the molecular length of the blocking agent must match the physical dimensions of the receptor target. For decamethonium, the total molecular length in its lowest energy, straight-chain conformation is approximately 20.10 Å. nih.gov This length is thought to be ideal for fitting into the space available between the two binding sites on the nAChR. nih.gov
Furthermore, any deviation from this straight conformation, such as bending the molecule to reduce the inter-nitrogen distance, incurs a significant energy penalty. nih.gov This resistance to bending reinforces the idea that the molecule acts as a rigid spacer, effectively occupying and blocking the receptor channel. For analogs with chains longer than ten carbons, the increased energy required to bend the molecule and conform to the optimal inter-nitrogen distance of C10 correlates with their reduced neuromuscular blocking potency. nih.gov
Synthetic Modifications and Derivatization Strategies
Following the elucidation of the fundamental structure-activity relationships of decamethonium, researchers have explored various synthetic modifications and derivatization strategies to refine its pharmacological profile. These strategies aim to alter the molecule's potency, mechanism of action, or other properties by making targeted chemical changes.
Modifications can involve altering the structure of the quaternary ammonium heads, changing the nature of the linking chain, or introducing different functional groups. mdpi.com The goal of such derivatization is often to create analogs with improved characteristics. For example, replacing the simple polymethylene chain with more complex, rigid, or bulky linkers can significantly impact how the molecule interacts with the receptor. These synthetic efforts are crucial for probing the subtle requirements of the receptor's binding site and for developing new chemical entities with potentially more desirable pharmacological effects.
A novel approach to modifying the decamethonium structure involves the insertion of unique molecular scaffolds into the polymethylene backbone. One prominent example is the incorporation of a carborane cluster. researchgate.net A carborane is a molecular cluster composed of boron and carbon atoms that can be viewed as a three-dimensional analog of a benzene (B151609) ring, offering a rigid and hydrophobic scaffold. nih.gov
Researchers synthesized a family of decamethonium analogs where a carborane cluster was inserted into the methylene chain between the two quaternary ammonium groups. researchgate.net Depending on the relative positions of the two carbon atoms within the boron cage, different isomers (ortho-, meta-, and para-) can be created, each with a unique geometry. researchgate.netmdpi.com
Animal studies revealed that these carborane-containing analogs acted as non-depolarizing agents, in contrast to the depolarizing action of the parent decamethonium compound. researchgate.net Furthermore, the potency of these analogs was highly dependent on the specific isomer used. The para-carborane analog, in particular, demonstrated significantly higher potency than decamethonium itself. researchgate.net This line of research demonstrates that inserting novel, rigid scaffolds like carboranes is a viable strategy for creating new neuromuscular blocking agents with distinct mechanisms and potencies. researchgate.net
| Compound | Type | Relative Potency (Rank) |
| p-NMB | Carborane Analog | 1 (Most Potent) |
| Rocuronium | Clinical Agent | 2 |
| Decamethonium | Parent Compound | 3 |
| m-NMB | Carborane Analog | 4 |
| o-NMB | Carborane Analog | 5 (Least Potent) |
| This table compares the in vivo neuromuscular blocking potency of ortho- (o-NMB), meta- (m-NMB), and para- (p-NMB) carborane analogs of decamethonium against the parent compound and the clinically used agent rocuronium. Data is derived from mouse grip strength and inverted screen tests. researchgate.net |
Comparative Pharmacological Analyses of Decamethonium Iodide
Comparative Responses to Acetylcholinesterase Inhibitors
The response of decamethonium-induced neuromuscular block to acetylcholinesterase (AChE) inhibitors is a critical point of distinction when compared to the block produced by non-depolarizing agents. AChE inhibitors, such as neostigmine (B1678181) or edrophonium, increase the concentration of acetylcholine (B1216132) in the synaptic cleft by preventing its hydrolysis. nih.govnih.gov
In the case of neuromuscular block caused by non-depolarizing agents (competitive antagonists), increasing the concentration of the natural agonist, ACh, allows it to outcompete the blocking agent for binding sites on the nAChR. This leads to a restoration of neuromuscular transmission and a reversal of the block. nih.govderangedphysiology.comjournals.co.za
However, with decamethonium (B1670452), which causes a depolarizing block (Phase I), the motor endplate is already persistently depolarized. Adding AChE inhibitors and thus increasing ACh levels exacerbates this depolarization rather than reversing the block. nih.govjournals.co.zancats.io This can lead to a further decrease in muscle response. journals.co.za
It is important to note that with prolonged exposure to decamethonium or high doses, a desensitization block (Phase II) can develop, which has characteristics resembling a non-depolarizing block, including some degree of reversibility by anticholinesterase agents. derangedphysiology.comnih.gov However, the primary and initial response of a Phase I decamethonium block to AChE inhibitors is a lack of reversal or even potentiation. nih.govjournals.co.zancats.io
Comparative Analysis with other Depolarizing Agents (e.g., Succinylcholine)
Decamethonium iodide shares its classification as a depolarizing neuromuscular blocking agent with succinylcholine (B1214915) (suxamethonium). derangedphysiology.comwikipedia.orgnih.gov Both compounds exert their effects by acting as agonists at the postsynaptic nicotinic acetylcholine receptors, leading to depolarization of the motor endplate. wikipedia.orgnih.govdrugbank.comdrugbank.com This initial depolarization is often accompanied by transient muscle fasciculations before the onset of flaccid paralysis. wikipedia.orgjournals.co.za
Structurally, succinylcholine can be viewed as two acetylcholine molecules joined together. wikipedia.orgjournals.co.za Decamethonium, on the other hand, is a bisquaternary ammonium (B1175870) compound with a ten-carbon chain linking the two quaternary nitrogen atoms. nih.govnih.govncats.io Despite these structural differences, both molecules, particularly in their extended conformations, present a distance between the quaternary nitrogens that allows interaction with the acetylcholine receptor. wikipedia.orgoup.comcambridge.orgresearchgate.net
A significant difference lies in their metabolism and, consequently, their duration of action. Succinylcholine is rapidly hydrolyzed by plasma cholinesterase (butyrylcholinesterase), resulting in a very short duration of action (typically 5-10 minutes). wikipedia.orgnih.govdrugbank.com This rapid metabolism makes succinylcholine suitable for procedures requiring quick onset and offset of neuromuscular block, such as rapid sequence intubation. wikipedia.orgnih.gov
Decamethonium, however, is not significantly metabolized by cholinesterases, leading to a longer duration of action compared to succinylcholine. nih.govjournals.co.zancats.ioresearchgate.net This difference in metabolic fate and duration was a key factor in succinylcholine largely replacing decamethonium in clinical practice. researchgate.net
Both agents produce a Phase I block characterized by depolarization and potentiation by anticholinesterases, followed by a Phase II block with characteristics resembling non-depolarizing block upon prolonged exposure or higher doses. derangedphysiology.comnih.gov However, the transition to and characteristics of the Phase II block can differ between the two compounds.
Relative Potency and Efficacy Profiling within Neuromuscular Blocker Classes
Assessing the relative potency and efficacy of decamethonium iodide involves comparing its effective dose required to produce a certain level of neuromuscular block with that of other agents within both depolarizing and non-depolarizing classes. Potency is often quantified by parameters such as the ED50 or ED95, representing the dose required to suppress twitch response by 50% or 95%, respectively. jaypeedigital.comcambridge.org Efficacy refers to the maximal effect a drug can produce.
Early studies recognized decamethonium as a potent curariform agent within the series of polymethylene bisquaternaries, with the ten-carbon chain (C10) exhibiting the most potent action. nih.govnih.govncats.io The mean ED80 of decamethonium in rat diaphragms was reported as 37 µg/kg. ncats.io
Comparing decamethonium to non-depolarizing agents like d-tubocurarine, differences in potency have been observed, which can vary across species. journals.co.zajaypeedigital.com For example, one source indicates that d-tubocurarine is 20 times as potent as its l-isomer, highlighting the importance of stereochemistry in non-depolarizing agents, a factor less prominent in the symmetrical decamethonium molecule. oup.com While direct quantitative comparisons of ED values across diverse studies are challenging due to variations in experimental conditions and species, the literature indicates that decamethonium was considered a potent agent in its own right. nih.govnih.govncats.io
Within the depolarizing class, comparing decamethonium and succinylcholine in terms of potency can also be complex. While succinylcholine is known for its rapid onset and short duration due to rapid metabolism, its potency in terms of receptor activation is high. wikipedia.orgnih.govdrugbank.com Decamethonium's longer duration is not indicative of lower initial potency at the receptor but rather its slower elimination. researchgate.net
The efficacy of both depolarizing and non-depolarizing blockers is ultimately the production of neuromuscular block, but their mechanisms to achieve this differ. Depolarizing agents achieve block through persistent receptor activation and subsequent desensitization, while non-depolarizing agents achieve it through competitive blockade. Both can achieve complete suppression of muscle twitch under sufficient conditions. cambridge.org
The relationship between chemical structure, particularly the distance between quaternary ammonium groups, and potency has been a significant area of research for both depolarizing and non-depolarizing agents. For bisquaternary compounds like decamethonium, an optimal inter-onium distance appears to be crucial for potent neuromuscular block. oup.comcambridge.orgresearchgate.net
Comparative Studies with Related Onium Salts (e.g., Hexamethonium (B1218175), Hexadecamethonium)
Decamethonium iodide belongs to a series of polymethylene bisquaternary ammonium salts with the general formula (CH₃)₃N⁺(CH₂)nN⁺(CH₃)₃·2I⁻, where 'n' represents the number of methylene (B1212753) groups linking the two quaternary nitrogen atoms. nih.gov Comparative studies with other members of this series, such as hexamethonium (n=6) and hexadecamethonium (n=16), reveal how the length of the carbon chain influences pharmacological activity.
Research by Paton and Zaimis demonstrated that within this series, the decamethylene derivative (n=10, decamethonium) exhibited the most potent curariform action. nih.govnih.govncats.io Compounds with shorter or longer polymethylene chains showed reduced neuromuscular blocking potency. nih.govoup.com
Hexamethonium (C6), with a shorter chain (n=6), is known primarily as a ganglionic blocker, acting as an antagonist at neuronal nicotinic acetylcholine receptors in autonomic ganglia rather than at the neuromuscular junction. oup.comnobelprize.orgnih.govwikipedia.org While it is a weak antagonist at the postsynaptic neuromuscular nAChR, it is a potent antagonist at the presynaptic nicotinic receptor. nih.gov Studies comparing decamethonium and hexamethonium have shown antagonism between these two compounds at the neuromuscular junction, with hexamethonium acting as a potent antagonist of decamethonium's effects in some preparations. nih.govoup.com This highlights the differential selectivity of these related onium salts for different subtypes of nicotinic receptors.
Hexadecamethonium (C16), with a longer chain (n=16), shows significantly reduced neuromuscular blocking potency compared to decamethonium. nih.gov The optimal chain length for neuromuscular block in this series is around 10 carbon atoms. oup.comcambridge.orgresearchgate.net
Studies involving alkylating derivatives of hexadecamethonium have also been conducted to investigate interactions with acetylcholinesterase, demonstrating that such derivatives can diminish the sensitivity of AChE to inhibition. nih.gov
The variation in pharmacological activity with chain length underscores the importance of the spatial arrangement of the quaternary ammonium groups and their interaction with the binding sites on the nicotinic acetylcholine receptor at the neuromuscular junction. The inter-nitrogen distance in decamethonium has been estimated to be around 9.5 Å, which appears to be optimal for neuromuscular block compared to the shorter distance in hexamethonium (6.3 Å) or the longer distance in hexadecamethonium (13.5 Å). researchgate.net
Here is a table summarizing some comparative data:
| Compound | Type of Block | Reversal by AChE Inhibitors (Phase I) | Primary Site of Action (Polymethylene Series) | Optimal Chain Length for NM Block | Inter-Nitrogen Distance (Å) |
| Decamethonium | Depolarizing (Phase I) | No (Potentiation) nih.govjournals.co.zancats.io | Neuromuscular Junction nih.govnih.govncats.io | 10 Carbons nih.govnih.govncats.iooup.com | ~9.5 researchgate.net |
| d-Tubocurarine | Non-depolarizing | Yes nih.govderangedphysiology.comjournals.co.za | Neuromuscular Junction derangedphysiology.comnih.govdrugbank.com | Not applicable | ~0.9 - 1.07 silae.it |
| Succinylcholine | Depolarizing (Phase I) | No (Potentiation) wikipedia.orgjournals.co.za | Neuromuscular Junction wikipedia.orgnih.govdrugbank.com | Not applicable | ~1.34 researchgate.net |
| Hexamethonium | Non-depolarizing | Yes (at NMJ, weak) nih.gov | Autonomic Ganglia oup.comnobelprize.orgnih.govwikipedia.org | Not optimal for NM block | ~6.3 researchgate.net |
| Hexadecamethonium | Not potent NM blocker | - | Reduced NMJ activity nih.gov | Not optimal for NM block | ~13.5 researchgate.net |
Note: Reversal by AChE inhibitors for depolarizing agents refers to Phase I block. Phase II block may show some reversibility.
Advanced Research Methodologies and Applications of Decamethonium Iodide As a Scientific Probe
In Vitro Experimental Models for Neuromuscular Function Studies
In vitro models provide controlled environments to study the direct effects of decamethonium (B1670452) iodide on neuromuscular components. These models allow for detailed analysis of drug-receptor interactions and the resulting physiological changes at the cellular and tissue level.
Isolated Muscle Preparations (e.g., Rabbit Lumbrical, Rat Phrenic Nerve Hemidiaphragm, Frog Sartorius Muscle)
Isolated muscle preparations have been instrumental in characterizing the effects of decamethonium iodide on neuromuscular transmission. The rabbit lumbrical muscle, rat phrenic nerve hemidiaphragm, and frog sartorius muscle are commonly used examples.
Studies using the isolated rabbit lumbrical muscle have investigated the action of decamethonium jaypeedigital.comnih.gov. The rat phrenic nerve hemidiaphragm preparation is another widely utilized model for assessing neuromuscular blocking agents, including decamethonium researchgate.netekja.orgnih.govresearchgate.net. Research using this preparation has explored the interaction of decamethonium with other neuromuscular blocking agents like hexamethonium (B1218175) and vecuronium, suggesting a potential primary site of action at the presynaptic nerve terminal in rats nih.gov. The frog sartorius muscle has also been used to study the effects of decamethonium, including its influence on ion fluxes such as calcium, potassium, and sodium oup.comnih.govpsu.edu. Experiments on frog sartorius muscle have shown that decamethonium can cause the release of 42K+ and, at certain concentrations, increased uptake of 47Ca++ oup.com. The reversal potential of responses to decamethonium has been measured at both junctional and extrajunctional sensitive areas of the normal sartorius muscle of the frog, providing insights into the ionic permeability changes mediated by these receptors nih.gov.
Cellular and Subcellular Systems (e.g., BC3H-1 Cells, Xenopus Laevis Oocytes)
Cellular and subcellular systems, such as BC3H-1 cells and Xenopus laevis oocytes, offer simplified models to study the direct interaction of decamethonium iodide with nAChRs without the complexity of the entire neuromuscular junction.
BC3H-1 cells, a muscle-like cell line, have been used in conjunction with patch clamp recording to determine the efficacy of decamethonium as an agonist at the nicotinic acetylcholine (B1216132) receptor nih.gov. These studies concluded that decamethonium is a true partial agonist with low efficacy at this receptor nih.gov. Decamethonium has also been shown to behave as a competitive antagonist on receptors from BC3H-1 cells researchgate.net.
Xenopus laevis oocytes, particularly when injected with cDNA encoding specific nAChR subunits, serve as a powerful expression system for studying receptor function and pharmacology nih.govnih.govnih.govresearchgate.networthington-biochem.comd-nb.info. Research using Xenopus oocytes has shown that decamethonium interacts with both peripheral and central nAChRs nih.gov. Studies on Xenopus oocytes expressing Torpedo marmorata nAChRs have investigated the inhibitory actions of decamethonium, suggesting it binds to a different site on the nAChR compared to other inhibitors nih.gov. Decamethonium has been found to activate α1β1-containing adult mouse muscle-type nAChRs expressed in X. laevis oocytes, with an EC50 value of 40 µM using voltage clamp electrophysiology caymanchem.com. It also acts as a nondepolarizing antagonist of neuronal-type nAChRs expressed in oocytes, including mouse α7-, α3β2-, α3β4-, and α4β2-containing receptors, with varying IC50 values caymanchem.com.
Electrophysiological Recording Techniques (e.g., Patch Clamp)
Electrophysiological techniques, particularly patch clamp, are crucial for directly measuring the ion currents mediated by nAChRs and observing the effects of decamethonium iodide on channel activity.
Patch clamp recording has been used with BC3H-1 cells to assess the efficacy and blocking affinity of decamethonium at the nicotinic acetylcholine receptor nih.gov. This technique allows for the measurement of single-channel or whole-cell currents, providing detailed information about the kinetic and conductance properties of the receptor in the presence of decamethonium nih.gov. Patch clamp studies have also been conducted on Xenopus oocytes expressing nAChRs to characterize the effects of decamethonium on receptor function and ion channel blockade nih.govrsc.org. These studies can reveal whether decamethonium acts as an open channel blocker or affects receptor gating nih.gov.
Receptor Binding and Ligand-Binding Assays
Receptor binding and ligand-binding assays are used to quantify the affinity of decamethonium iodide for nAChRs and to understand its competition with endogenous ligands like acetylcholine or other probes.
Decamethonium acts by binding to nicotinic acetylcholine receptors (nAChRs) in the neuromuscular junction medchemexpress.commedchemexpress.commedchemexpress.com. It can serve as a reference standard for pharmacological studies of nAChRs medchemexpress.commedchemexpress.com. Ligand-binding assays can determine the binding affinity of decamethonium to different nAChR subtypes nih.govcaymanchem.com. Studies have investigated the competition between decamethonium and other ligands for binding sites on the receptor researchgate.netpnas.org. For instance, experiments have shown that agonists and antagonists can compete with the binding of fluorescent probes that interact with nAChRs researchgate.net. Decamethonium has been used in studies involving the binding of tritiated ligands to nAChRs to understand receptor characteristics osti.gov.
In Vivo Animal Models for Investigating Neuromuscular Physiology and Development
Avian Embryo Models for Skeletal Development Research
Avian embryos, particularly chick embryos, provide a valuable in vivo model for investigating the role of muscle activity in skeletal development. Decamethonium iodide is used to induce paralysis, thereby eliminating or reducing muscle contractions and allowing researchers to study the resulting effects on bone and joint formation nih.govnih.govbiologists.comdntb.gov.uascience.gov.
Paralysis induced by decamethonium iodide in chick embryos at various stages of incubation has been used to analyze the growth of individual bones and muscles nih.govnih.govdntb.gov.ua. Studies have shown that the growth of different bones is not equally affected by paralysis nih.gov. For example, clavicular growth is significantly more inhibited than mandibular growth in paralyzed embryos nih.gov. Immobilization using decamethonium iodide from early incubation stages has been shown to result in abnormal curvature of the mandible, neck, and spine nih.gov. This research highlights the dramatic effect that the absence of muscle contractions can have on the developing chick skeleton nih.gov. Decamethonium is considered effective for examining developmental events dependent on embryonic movement because it is a postsynaptic blocking agent that depolarizes the muscle membrane and is not teratogenic at paralyzing concentrations biologists.com. The use of decamethonium iodide in avian embryos has been crucial in demonstrating the importance of biomechanical factors, such as muscle contractions, in processes like secondary chondrogenesis and bone formation nih.govbiologists.com.
Mammalian Species Models (e.g., Mice, Rats, Cats, Rabbits, Dogs)
Research utilizing decamethonium iodide has been conducted across a range of mammalian species to understand its effects on neuromuscular transmission and to model aspects of muscle function and dysfunction. Studies have employed species such as rats, mice, cats, and rabbits dntb.gov.uanih.govgla.ac.uksrce.hrjaypeedigital.comuvas.edu.pkhelsinki.fi. These models allow for the investigation of species-specific differences in response to neuromuscular blocking agents, contributing to a broader understanding of pharmacological variability gla.ac.uksrce.hr. For instance, the sensitivity to decamethonium has been reported to vary among species, with an observed order of sensitivity in some studies being rat > mouse > rabbit > man = cat gla.ac.uk. Nerve-muscle preparations from the lower limbs of rats, cats, or dogs have been used to test neuromuscular blocking agents, involving the stimulation of the sciatic nerve and recording the twitch response of associated muscles jaypeedigital.com. Additionally, head-drop assays in rabbits, mice, rats, dogs, and monkeys have been employed to determine the minimal dose required to produce a specific level of muscle relaxation jaypeedigital.com.
Applications in Studying Neuromuscular Transmission and Muscle Physiology
Decamethonium iodide is widely used to investigate the mechanisms of neuromuscular transmission and various aspects of muscle physiology chemimpex.commedchemexpress.comeur.nl. Its primary action involves binding to nicotinic acetylcholine receptors at the neuromuscular junction, leading to depolarization of the motor endplate medchemexpress.comdrugbank.comderangedphysiology.com. This sustained depolarization renders the muscle fiber unresponsive to subsequent acetylcholine release, resulting in muscle paralysis, a phenomenon known as depolarization block medchemexpress.comdrugbank.comderangedphysiology.com. Researchers utilize this property to study the characteristics of nAChRs, including their activation, desensitization, and interaction with other ligands nih.govpsu.edu. Studies have explored the uptake and distribution of decamethonium in muscle tissue, providing insights into the accessibility of receptors and the dynamics of drug-receptor interaction nih.gov. The compound has also been instrumental in differentiating between Phase I (depolarizing) and Phase II (desensitizing) block at the neuromuscular junction, contributing to the understanding of the complex responses to depolarizing agents derangedphysiology.compsu.edu.
Decamethonium Iodide as a Reference Standard and Biochemical Reagent
Beyond its use in live animal models and isolated tissue preparations, decamethonium iodide serves as a valuable reference standard and biochemical reagent in various laboratory applications chemimpex.commedchemexpress.commedchemexpress.comcymitquimica.commedchemexpress.eu. It is employed in pharmacological studies of nAChRs as a reference compound due to its well-characterized interaction with these receptors medchemexpress.commedchemexpress.com. As a biochemical reagent, it is utilized in in vitro experiments to study ion channel activity and muscle physiology, aiding scientists in elucidating the fundamental mechanisms underlying muscle contraction and neurotransmission chemimpex.com. Its stability and solubility in aqueous solutions enhance its utility in these laboratory settings chemimpex.com.
Specialized Analytical Techniques Employed in Decamethonium Iodide Research
Research involving decamethonium iodide has leveraged a variety of specialized analytical techniques to probe its properties, interactions, and localization.
Conductance Measurements and Hydrodynamic Relationships
Conductance measurements have been applied to study the behavior of decamethonium iodide in solution. By measuring the conductance of decamethonium iodide in water, researchers can gain insights into its ionic mobility and molecular characteristics researchgate.net. These measurements, when interpreted using hydrodynamic relationships, allow for the calculation of molecular parameters such as the internitrogen distance within the decamethonium molecule researchgate.net. This approach contributes to understanding the relationship between the compound's structure and its behavior in solution, which is relevant to its interaction with biological targets.
Data from conductance measurements and calculated internitrogen distances for decamethonium iodide and related compounds:
| Compound | Internitrogen Distance (Å) |
| Hexamethonium | 6.3 |
| Decamethonium | 9.5 |
| Hexadecamethonium | 13.5 |
| Decaethonium | 10.2–13.5 |
Note: Data derived from interpreting conductance measurements using hydrodynamic relationships. researchgate.net
Spectroscopic Methods (e.g., NMR, Fluorescence Titration)
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and fluorescence titration, are employed in studies involving decamethonium iodide to investigate its interactions with other molecules. NMR spectroscopy can provide detailed structural information and confirm the formation of complexes between decamethonium iodide and host molecules researchgate.netchemicalbook.commolaid.com. Fluorescence titration is utilized to study binding affinities and confirm complexation by monitoring changes in fluorescence properties upon interaction researchgate.netumanitoba.cadtic.mil. These methods are valuable for characterizing molecular recognition events and quantifying the strength of interactions, such as the binding of decamethonium to receptor sites or to encapsulating agents being investigated as potential reversal agents researchgate.net.
Autoradiographic Localization Studies
Autoradiography has been used to determine the distribution and localization of labeled decamethonium in biological tissues, particularly muscle dntb.gov.uanih.gov. This technique allows researchers to visualize where the compound accumulates, providing evidence for its binding to specific sites like the neuromuscular junction nih.gov. Studies using autoradiography with labeled decamethonium in rat muscle have demonstrated its uptake in the end-plate region, supporting its action at the neuromuscular junction nih.gov. This method is crucial for understanding the tissue distribution and target engagement of decamethonium iodide at a microscopic level nih.gov.
Future Directions and Emerging Research Avenues for Decamethonium Iodide
Advanced Understanding of Receptor Desensitization and Recovery Kinetics
Decamethonium's ability to induce and maintain depolarization makes it a valuable tool for studying the kinetics of nAChR desensitization and subsequent recovery. Desensitization is a process where the receptor's response to an agonist diminishes upon prolonged exposure. annualreviews.org Decamethonium's persistent presence at the neuromuscular junction, due to its resistance to degradation, leads to sustained depolarization and receptor desensitization. drugbank.comwikipedia.org Research has explored the time course of recovery from use-dependent block induced by compounds like decamethonium (B1670452), observing recovery periods that can range from seconds to minutes depending on the specific conditions and compounds. nih.gov Advanced techniques, such as patch-clamp fluorometry, are being adapted to study state-dependent agonist binding and unbinding behavior in nAChRs, which can provide further insights into the relationship between ligand binding and desensitization/recovery kinetics. db-thueringen.de Future studies can utilize decamethonium to probe the molecular mechanisms underlying these kinetic processes and the factors influencing the transition between resting, open, and desensitized states of the receptor. db-thueringen.dephysiology.org
Rational Design of Novel Neuromuscular Modulators Based on Decamethonium Scaffolding
The structural features of decamethonium, particularly its bisquaternary ammonium (B1175870) structure with a ten-carbon chain, have provided foundational insights into the requirements for neuromuscular blocking activity. researchgate.netoup.com The "10-carbon distance rule" has been noted as applying specifically to the decamethylene connecting chain in polymethylene bismethonium series of compounds, where decamethonium (C10) exhibits optimal neuromuscular block. oup.com This understanding can inform the rational design of novel neuromuscular modulators with tailored properties. By modifying the decamethonium scaffold, researchers can explore how alterations in chain length, the nature of the quaternary groups, or the introduction of other functional moieties impact receptor binding affinity, efficacy (as an agonist or antagonist), and kinetic profiles. oup.com The aim is to develop compounds with improved selectivity for specific nAChR subtypes or with distinct kinetic characteristics that might be beneficial for research purposes or potential therapeutic applications beyond typical neuromuscular blockade. nih.gov
Application of Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Methodologies
Computational chemistry and QSAR methodologies are powerful tools for understanding the relationship between chemical structure and biological activity. nih.govnih.govmdpi.com These approaches can be applied to decamethonium and its analogs to predict and analyze their interactions with nAChRs at a molecular level. rsc.org By calculating molecular descriptors and building QSAR models, researchers can identify key structural features of decamethonium that contribute to its binding affinity and pharmacological effects. nih.govrsc.org Computational studies, including molecular docking and dynamics simulations, can provide detailed insights into the preferred binding poses and the stability of decamethonium-receptor complexes. rsc.org This information can guide the synthesis of new compounds with predicted desirable properties, accelerating the discovery and optimization of novel neuromuscular modulators. arxiv.orgacs.org
Exploration of Non-Classical Pharmacological Effects and Applications beyond Neuromuscular Blockade
While primarily known for its neuromuscular blocking action, future research may explore potential non-classical pharmacological effects of decamethonium iodide or its derivatives and applications beyond the neuromuscular junction. Although its clinical use is primarily associated with muscle paralysis, some studies have investigated its interactions with other receptor subtypes or enzymes. tdx.catresearchgate.net For instance, decamethonium has been used in studies examining the binding of reversible inhibitors to acetylcholinesterase and butyrylcholinesterase, although its primary target for neuromuscular block is the nAChR. researchgate.netnih.gov Further research could investigate if decamethonium or structurally related compounds exhibit activity at other targets within the nervous system or in different physiological systems, potentially revealing novel pharmacological properties or therapeutic opportunities unrelated to its traditional use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
